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Compound of Interest

Compound Name: 3-Ethoxy-N,N-diethylaniline

Cat. No.: B042518

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-N,N-diethylaniline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of 3-Ethoxy-N,N-diethylaniline (CAS No: 1864-92-2), a key
intermediate in the synthesis of various dyes and advanced materials.[1] For researchers, scientists, and professionals in drug
development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity
assessment, and quality control. This document synthesizes predicted data, comparative analysis with related structures, and established
spectroscopic principles to offer a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

3-Ethoxy-N,N-diethylaniline is an aromatic amine with the molecular formula C12H19NO.[1] Its structure, featuring a benzene ring
substituted with an ethoxy group and a diethylamino group at the meta position, is a key determinant of its chemical and spectroscopic
properties. The presence of two electron-donating groups significantly influences the electron density of the aromatic ring, which is
reflected in its spectral characteristics.

Table 1: Physicochemical Properties of 3-Ethoxy-N,N-diethylaniline

Property Value Source
CAS Number 1864-92-2 [1
Molecular Formula C12H19NO [1]
Molecular Weight 193.29 g/mol [1]
Monoisotopic Mass 193.14667 Da [2]
Density 0.961 g/cm3 [3]
Boiling Point 269.5°C at 760 mmHg [3]
Refractive Index 1.52 [3]

graph "Molecular Structure" {
layout=neato;

node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"l;

// Atom nodes
N [label="N", pos="0,0.5!", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
C1 [label="C", pos="-1.2,-0.1!", fontsize=12, fontcolor="#202124"];
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C2 [label="C", pos="-2.2,-0.7!", fontsize=12, fontcolor="#202124"];

C3 [label="C", pos="1.2,-0.1!", fontsize=12, fontcolor="#202124"1;

C4 [label="C", po0s="2.2,-0.7!", fontsize=12, fontcolor="#202124"];

C arl [label="C", pos="-0.5,-1.5!", fontsize=12, fontcolor="#202124"1];
C ar2 [label="C", pos="-1.5,-2.5!", fontsize=12, fontcolor="#202124"1;
C ar3 [label="C", pos="-1.0,-3.8!", fontsize=12, fontcolor="#202124"1;
C ar4 [label="C", pos="0.3,-4.2!", fontsize=12, fontcolor="#202124"];
C ar5 [label="C", pos="1.3,-3.2!", fontsize=12, fontcolor="#202124"1;
C ar6 [label="C", pos="0.8,-1.9!", fontsize=12, fontcolor="#202124"];
0 [label="0", pos="-2.0,-4.8!", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
C5 [label="C", pos="-3.0,-5.5!", fontsize=12, fontcolor="#202124"];

C6 [label="C", pos="-2.5,-6.8!", fontsize=12, fontcolor="#202124"1;

// Bonding
N -- C1;
Cl -- C2;
N -- C3;
C3 -- C4;
N -- C arl;

C arl -- C ar2;
Car2 -- C ar3;
C ar3 -- C ar4;
C ar4 -- C ar5;
C ar5 -- C ar6;
C ar6 -- C arl;

C ar3 -- 0;
0 -- C5;
C5 -- C6;

// Aromatic ring double bonds
edge [style=bold];

C arl -- C ar6;

C ar2 -- C ar3;

C ard -- C ar5;

}

Caption: 2D Structure of 3-Ethoxy-N,N-diethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following
sections detail the expected 'H and 13C NMR spectra of 3-Ethoxy-N,N-diethylaniline based on established chemical shift principles and
data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum of 3-Ethoxy-N,N-diethylaniline is anticipated to show distinct signals for the protons of the diethylamino and
ethoxy groups, as well as the aromatic protons. The electron-donating nature of both the nitrogen and oxygen atoms will cause an upfield
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shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzene.

Table 2: Predicted *H NMR Spectral Data for 3-Ethoxy-N,N-diethylaniline

Predicted Chemical Shift (3,

Protons Multiplicity Integration
ppm)

-N(CH2CHs)2 ~1.15 Triplet 6H

-OCH2CHs ~1.40 Triplet 3H

-N(CH2CHs)2 ~3.35 Quartet 4H

-OCH2CHs ~4.00 Quartet 2H

Aromatic-H ~6.2-7.2 Multiplet 4H

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Interpretation:

« Diethylamino Group: The methyl protons (-N(CH2CHs)2) are expected to appear as a triplet around 1.15 ppm due to coupling with the
adjacent methylene protons. The methylene protons (-N(CH2CHs)2) will appear as a quartet around 3.35 ppm.

« Ethoxy Group: Similarly, the methyl protons of the ethoxy group (-OCH2CHs) will be a triplet near 1.40 ppm, and the methylene protons
(-OCH2CHs) will be a quartet around 4.00 ppm. The methylene protons of the ethoxy group are further downfield than those of the
diethylamino group due to the greater electronegativity of oxygen compared to nitrogen.

« Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 6.0-7.5 ppm). Due to the meta-
substitution pattern, a complex splitting pattern (multiplet) is expected.

Caption: Correlation of molecular fragments to predicted *H NMR signals.

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon skeleton. Due to the symmetry of the diethylamino and ethoxy groups,
fewer than 12 signals are expected.

Table 3: Predicted 3C NMR Spectral Data for 3-Ethoxy-N,N-diethylaniline

Carbon Predicted Chemical Shift (5, ppm)
-N(CH2CHs)2 ~12.5

-OCH2CHs ~14.8

-N(CH2CHs)2 ~44.3

-OCH2CHs ~63.2

Aromatic C-H ~98-130

Aromatic C-N ~148

Aromatic C-O ~159

Note: These are estimated values based on analogous structures and substituent effects.
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Interpretation:

« Aliphatic Carbons: The methyl and methylene carbons of the diethylamino and ethoxy groups are expected in the upfield region of the

spectrum.

« Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen and
oxygen atoms (ipso-carbons) will be the most downfield in the aromatic region due to the deshielding effect of these heteroatoms. The
other aromatic carbons will be shifted upfield relative to benzene due to the electron-donating nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethoxy-N,N-diethylaniline will
show characteristic absorption bands for C-H, C=C, C-N, and C-O bonds.

Table 4: Characteristic IR Absorption Bands for 3-Ethoxy-N,N-diethylaniline

Frequency Range (cm~?) Bond Vibration Functional Group
3100-3000 C-H stretch Aromatic

2975-2850 C-H stretch Aliphatic (Ethyl groups)
1600-1450 C=C stretch Aromatic Ring
1360-1250 C-N stretch Tertiary Aromatic Amine
1275-1200 Asymmetric C-O stretch Aryl Alkyl Ether
1075-1020 Symmetric C-O stretch Aryl Alkyl Ether

Source: Predicted data based on typical functional group frequencies.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Ethoxy-N,N-
diethylaniline, the molecular formula C12H19NO corresponds to a monoisotopic mass of approximately 193.15 Da.[1]

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, a prominent molecular ion peak ([M]*) at an m/z of 193 would confirm the molecular weight.
[1] A characteristic fragmentation pathway for N,N-dialkylanilines is the alpha-cleavage, which involves the loss of an alkyl radical from
the nitrogen atom. For 3-Ethoxy-N,N-diethylaniline, this would result in the loss of a methyl radical (CHse¢) to form a fragment at m/z
178.

Table 5: Predicted m/z Values for Adducts of 3-Ethoxy-N,N-diethylaniline

Adduct Predicted m/z
[M+H]* 194.15395
[M+Na]* 216.13589
M]* 193.14612

Source: PubChemlLite[2]
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Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for obtaining
NMR, IR, and MS data for a liquid sample like 3-Ethoxy-N,N-diethylaniline.

NMR Spectroscopy Protocol

« Sample Preparation: Dissolve approximately 10-20 mg of 3-Ethoxy-N,N-diethylaniline in 0.5-0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-ds) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if

guantitative analysis is required.
« Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

« Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. For 3C NMR, a proton-decoupled pulse sequence is
typically used to simplify the spectrum and improve the signal-to-noise ratio.

» Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum. Integrate the signals in the *H NMR
spectrum and reference the chemical shifts to the internal standard.
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Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

« Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application: Place a small drop of liquid 3-Ethoxy-N,N-diethylaniline directly onto the ATR crystal.

« Data Acquisition: Collect the sample spectrum.

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the
significant absorption peaks.

Mass Spectrometry Protocol (Electron lonization - El)
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« Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a
gas chromatography (GC) system for separation.

« lonization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

* Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-
of-flight).

« Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data of 3-Ethoxy-N,N-diethylaniline, as predicted and interpreted through comparative analysis, provides a clear and
consistent picture of its molecular structure. The expected NMR spectra correlate well with the arrangement of its aliphatic and aromatic
protons and carbons. The characteristic IR absorption bands confirm the presence of the key functional groups: an aromatic ring, a
tertiary amine, and an ether linkage. Mass spectrometry data will definitively establish its molecular weight and offer insights into its
fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality
assessment of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of
this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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